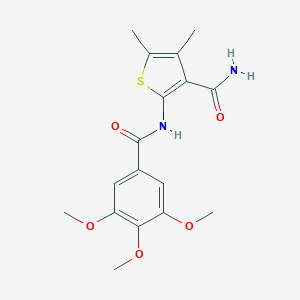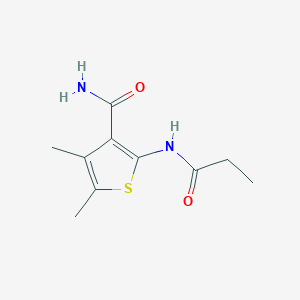![molecular formula C12H14N2O2 B464096 N-[4-(acetylamino)phenyl]cyclopropanecarboxamide CAS No. 433705-03-4](/img/structure/B464096.png)
N-[4-(acetylamino)phenyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]cyclopropanecarboxamide is an organic compound with the molecular formula C12H14N2O2 It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with an acetylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or diiodomethane in the presence of a catalyst like copper or rhodium.
Introduction of the carboxamide group: The cyclopropane intermediate is then reacted with an amine, such as ammonia or an amine derivative, under conditions that facilitate the formation of the carboxamide bond.
Attachment of the phenyl ring: The phenyl ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Substitution with the acetylamino group: Finally, the phenyl ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(acetylamino)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[4-(acetylamino)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, it may interact with cellular receptors, triggering signaling cascades that result in various biological responses.
Comparación Con Compuestos Similares
N-[4-(acetylamino)phenyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-[4-(aminophenyl)]cyclopropanecarboxamide: Lacks the acetyl group, which may result in different biological activity and chemical reactivity.
N-[4-(acetylamino)phenyl]butanamide: Contains a butane chain instead of a cyclopropane ring, leading to differences in steric and electronic properties.
N-[4-(acetylamino)phenyl]cyclohexanecarboxamide: Features a cyclohexane ring, which may affect its conformational flexibility and interactions with molecular targets.
The uniqueness of this compound lies in its cyclopropane ring, which imparts rigidity and distinct electronic properties, potentially enhancing its biological activity and specificity.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)13-10-4-6-11(7-5-10)14-12(16)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFJFROTOPBZCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-([1,1'-biphenyl]-4-yloxy)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B464017.png)
![N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide](/img/structure/B464030.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B464040.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B464049.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide](/img/structure/B464066.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxybenzamide](/img/structure/B464080.png)

![N-Benzyl-N-[2-(benzyl-propionyl-amino)-ethyl]-propionamide](/img/structure/B464123.png)
![N-(4-{[2-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B464132.png)
![4-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B464141.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B464149.png)
![N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid](/img/structure/B464164.png)
